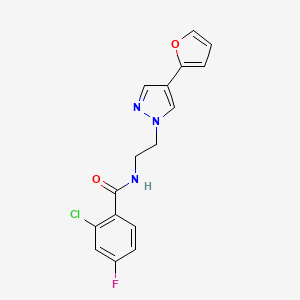

2-chloro-4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

This compound is a benzamide derivative featuring a chloro-fluoro-substituted aromatic ring linked via an ethyl spacer to a pyrazole moiety bearing a furan-2-yl group. Its molecular weight is 360.77 g/mol (calculated exact mass: 360.090165), and it is identified by CAS number 957508-11-1 and synonyms such as ZINC19924296 and MCULE-9690966257 .

Properties

IUPAC Name |

2-chloro-4-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2/c17-14-8-12(18)3-4-13(14)16(22)19-5-6-21-10-11(9-20-21)15-2-1-7-23-15/h1-4,7-10H,5-6H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMJYSFTTLHWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents. The furan-pyrazole moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include halogenating agents, coupling catalysts, and solvents such as dichloromethane and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

The compound exhibits several significant biological activities, making it a subject of interest in drug discovery and development:

Antitumor Activity

Research indicates that this compound demonstrates potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest, particularly at the G2/M phase. This mechanism is crucial for developing new cancer therapies.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes, including histone deacetylases (HDACs). HDACs play a vital role in regulating gene expression related to cancer cell growth. Selective inhibition of HDACs has been linked to reduced tumor growth and improved patient outcomes in certain cancers.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. This could be beneficial in treating conditions associated with chronic inflammation, such as arthritis or inflammatory bowel disease.

| Activity | Details |

|---|---|

| Antitumor Activity | Inhibits proliferation of cancer cell lines; induces apoptosis; G2/M phase arrest observed. |

| Enzyme Inhibition | Selective inhibition of HDACs with specific IC50 values indicating potency against isoforms. |

| Anti-inflammatory Effects | Potential reduction in inflammatory markers; further research needed to confirm efficacy. |

In Vitro Studies

Several studies have conducted in vitro experiments to assess the anticancer properties of 2-chloro-4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide). For instance, one study demonstrated its effectiveness against breast cancer cell lines, showing significant reduction in cell viability through apoptosis induction.

In Vivo Models

Animal studies have also been performed to evaluate the therapeutic potential of this compound. In these models, the compound exhibited promising results in reducing tumor size and improving survival rates compared to control groups.

Combination Therapies

Research has explored the use of this compound in combination with other anticancer agents. Preliminary findings suggest that it may enhance the efficacy of established treatments, providing a synergistic effect that could improve patient outcomes.

Recent Research Findings

Recent advancements have focused on optimizing the synthesis of this compound to improve yield and purity. Structural modifications are being investigated to enhance selectivity and efficacy against specific tumor types, potentially leading to more targeted therapies.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogues, emphasizing structural variations, physicochemical properties, and inferred biological activities.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Key Differences: Incorporates a pyrazolo[3,4-d]pyrimidine core instead of a simple pyrazole. Higher molecular weight (589.1 g/mol) and melting point (175–178°C) suggest increased rigidity and reduced solubility compared to the target compound .

2-Chloro-N-cyclopropyl-N-{[3-ethyl-1-(4-fluorophenyl)-5-phenoxy-1H-pyrazol-4-yl]methyl}benzamide

- Key Differences: Substitutes the furan-2-yl group with a phenoxy moiety, increasing lipophilicity (ClogP estimated +1.5). Cyclopropylamine and ethyl groups on the pyrazole may enhance metabolic stability.

- Biological Relevance: Phenoxy and fluorophenyl groups are common in antimicrobial agents, suggesting divergent therapeutic targets compared to the furan-containing compound .

4-(4-((5-(4,5-Dimethyl-2-nitrophenyl)furan-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-N-(polyethylene glycol-linked)benzamide

- Key Differences :

- Features a nitroaromatic-furan conjugate and a polyethylene glycol (PEG) chain, improving aqueous solubility.

- The dimethyl-nitrophenyl group may act as a photosensitizer, limiting its use in light-exposed tissues.

- Biological Relevance : PEGylation suggests applications in targeted drug delivery, contrasting with the simpler ethyl spacer in the target compound .

4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzamide

- Key Differences :

- Replaces the pyrazole-furan system with a pyridine-sulfonyl group, introducing strong electron-withdrawing effects.

- Trifluoromethyl group enhances metabolic resistance but may reduce blood-brain barrier penetration.

- Biological Relevance : Sulfonyl pyridines are prevalent in protease inhibitors, indicating distinct mechanistic pathways .

Comparative Data Table

Key Research Findings

- Furan vs. Phenoxy/Pyridine: The furan group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility. Phenoxy (higher ClogP) or sulfonyl-pyridine (polar) substitutions alter distribution profiles .

- Pyrazole Modifications : Simple pyrazole (target) vs. pyrazolopyrimidine (Example 53 ) affects binding affinity to ATP-binding pockets in kinases.

- Fluorine Substitution : The chloro-fluoro pattern on the benzamide may enhance halogen bonding compared to nitro or trifluoromethyl groups in analogues .

Biological Activity

2-chloro-4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHClFNO

- Molecular Weight : 335.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways involved in cancer proliferation and inflammation. It has been shown to inhibit specific kinases and modulate signaling pathways that are crucial for tumor growth.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC values against selected cancer cell lines:

These results indicate that the compound has a promising profile as a potential anticancer agent.

Mechanistic Studies

Mechanistic investigations revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Case Studies

- Study on MCF7 Cell Line : A study conducted by Bouabdallah et al. highlighted the effectiveness of this compound against the MCF7 breast cancer cell line, showing significant growth inhibition at low micromolar concentrations. The study emphasized the role of the furan moiety in enhancing the compound's biological activity .

- In Vivo Studies : In vivo models have further validated the anticancer potential of this compound, demonstrating tumor regression in xenograft models when administered at therapeutic doses .

- Inflammation Models : Additional research indicated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting dual therapeutic potential in both cancer and inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.